N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a 2,6-dimethylphenyl group attached to the acetamide nitrogen and a 4-phenyl-5-(pyridin-4-yl)-substituted 1,2,4-triazole ring linked via a thioether bridge. The compound’s design leverages steric and electronic effects: the 2,6-dimethylphenyl group provides steric bulk, while the pyridin-4-yl substituent introduces a hydrogen-bond-accepting nitrogen atom, which may enhance target binding.
Properties
Molecular Formula |
C23H21N5OS |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H21N5OS/c1-16-7-6-8-17(2)21(16)25-20(29)15-30-23-27-26-22(18-11-13-24-14-12-18)28(23)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,25,29) |
InChI Key |
ONHWSZIYZWNOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has shown promise in various pharmacological studies:
- Antifungal Activity : The triazole moiety is known for its antifungal properties, making this compound a candidate for developing antifungal agents.
- Anticancer Potential : Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression, indicating its potential as an anticancer drug .
Biological Interaction Studies
Research involving the compound's interaction with biological systems is crucial for understanding its therapeutic potential:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, which could be significant for drug design .
- Receptor Modulation : Its structural features suggest possible interactions with various receptors, potentially influencing neurotransmission and metabolic processes .
Synthesis and Modification
The synthesis of this compound typically involves multiple steps requiring precise control over conditions to ensure high yields and purity. This aspect is critical for its application in research and development:
Synthesis Overview
- Starting Materials : The synthesis begins with readily available precursors that contain the necessary functional groups.
- Reaction Conditions : Careful optimization of temperature, solvent, and catalysts is essential to achieve the desired product efficiently.
- Purification : Post-synthesis purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of this compound:
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties of various triazole derivatives, including this compound. Results indicated significant efficacy against specific fungal strains.
Case Study 2: Anticancer Mechanisms
Research focused on the anticancer mechanisms of triazole derivatives highlighted the ability of this compound to induce apoptosis in cancer cells through modulation of key signaling pathways .
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Triazole Ring :
- The target compound’s 4-phenyl and 5-(pyridin-4-yl) groups contrast with the 4-allyl and 5-(pyridin-2-yl) groups in . The allyl group in may increase reactivity but reduce steric stability, while pyridin-2-yl’s nitrogen position could alter binding specificity.
- In , the 5-(pyridazinyl-oxymethyl) substituent introduces a polar oxygen atom and an extended conjugated system, likely enhancing solubility and π-π stacking interactions compared to the target compound.
In contrast, the 2,6-dibromo-4-methylphenyl group in increases molecular weight (523.24 g/mol) and lipophilicity, which may affect bioavailability and toxicity .
Synthetic Accessibility :
- Evidence highlights alkylation methods using sodium methylate and chloroacetamides, suggesting that substituents like allyl (in ) or ethyl (in ) may influence reaction yields. Brominated analogs (e.g., ) could require harsher conditions due to steric and electronic effects.
Physicochemical Properties
Biological Activity
N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activities based on diverse sources.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 415.51 g/mol
- CAS Number : 5559-46-6
Research suggests that compounds containing the triazole moiety exhibit significant biological activities. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation and survival. For instance, triazole derivatives have been shown to target:
- Thymidylate Synthase
- Histone Deacetylase (HDAC)
- Topoisomerase II
These targets are vital in various cancer pathways, making triazole derivatives promising candidates for anticancer drug development .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
-
In Vitro Studies :
- The compound demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D), with IC values indicating significant potency .
- In one study, derivatives similar to this compound showed IC values ranging from 6.2 μM to 43.4 μM against various cancer cells .
- Structure Activity Relationship (SAR) :
Antimicrobial Activity
Beyond its anticancer properties, this compound also exhibits antimicrobial activity:
- Bacterial Inhibition :
Case Studies
Several case studies have investigated the biological activities of similar triazole derivatives:
| Study | Compound | Cell Line | IC Value |
|---|---|---|---|
| Triazole Derivative A | HCT116 | 6.2 μM | |
| Triazole Derivative B | T47D | 27.3 μM | |
| Triazole Derivative C | E. coli | Effective at low concentrations |
These studies collectively support the hypothesis that modifications to the triazole structure can lead to enhanced biological activity.
Q & A
(Basic) What are the established synthetic protocols for this compound, and how do reaction conditions influence yield?
The synthesis typically involves refluxing precursors in ethanol with sodium acetate as a catalyst. For example, analogous triazole-thioacetamides are synthesized via nucleophilic substitution under reflux (25 mL ethanol, 30 minutes) to achieve yields up to 85% . Key factors include solvent polarity, catalyst loading, and temperature control. Sodium acetate facilitates deprotonation, enhancing nucleophilic attack at the thiol position .
(Advanced) How can continuous-flow chemistry improve synthesis efficiency?
Flow chemistry enables precise control of reaction parameters (residence time, temperature) and reduces side reactions. A demonstrated approach involves integrating Design of Experiments (DoE) to optimize variables like reagent stoichiometry and flow rates. Statistical modeling (e.g., response surface methodology) can identify optimal conditions, improving reproducibility and scalability .
(Basic) What spectroscopic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR confirms substituent positions and thioether linkage.
- IR : Identifies C=S (1050–1250 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) stretches.
- X-ray crystallography : Resolves tautomeric forms and molecular packing, as shown in analogous fluorophenyl acetamides .
(Advanced) How does thione-thiol tautomerism affect stability and reactivity?
Thione-thiol equilibria influence electron distribution and binding affinity. Experimental (UV-Vis, IR) and theoretical (DFT) studies on similar triazoles reveal dominant thione forms in polar solvents, stabilizing the compound via intramolecular hydrogen bonding. Tautomeric shifts under acidic/basic conditions must be quantified to predict reactivity .
(Advanced) How to resolve contradictions in reported synthetic yields or properties?
Discrepancies often arise from impurities in starting materials or unoptimized conditions. Strategies include:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess intermediates .
- DoE : Systematically vary parameters (e.g., solvent ratio, reflux duration) to identify critical factors .
(Basic) What analytical methods ensure post-synthesis purity?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and detects byproducts .
(Advanced) How can computational modeling predict tautomerism or reactivity?
Density Functional Theory (DFT) calculates energy differences between tautomers and simulates electrostatic potential maps. For example, B3LYP/6-31G* basis sets predict stabilization energies of thione vs. thiol forms, guiding solvent selection for synthesis .
(Advanced) What safety protocols prevent thermal hazards during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
